N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-8-2-12(3-9-16)18(23)20-14-10-17(22)21(11-14)15-6-4-13(19)5-7-15/h2-9,14H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWOSQEAABSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a 4-chlorophenyl-substituted amine with a suitable carbonyl compound under acidic or basic conditions.
Substitution with 4-Methoxybenzamide: The pyrrolidinone intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Therapeutic Applications
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide. For instance, research has shown that derivatives of pyrrolidine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Case Study:
A study evaluated a series of pyrrolidine derivatives for their anticancer properties against multiple cell lines, including breast and colon cancer. The results indicated that compounds with similar structural features to this compound showed promising results with IC50 values in the low micromolar range .
2.2 Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective applications. Pyrrolidine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study:
In a preclinical model of Parkinson's disease, a related pyrrolidine compound demonstrated significant neuroprotective effects by enhancing dopaminergic signaling and reducing oxidative stress markers . This suggests that this compound could be further explored for similar applications.
Research Findings and Insights
A comprehensive review of literature reveals several key insights into the applications of this compound:
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(3-(tert-Butyl)-1-(4-Chlorophenyl)-1H-Pyrazol-5-yl)-4-methoxybenzamide
- Molecular Weight : 384.2 g/mol.
- Key Functional Groups: Pyrazole ring (replaces pyrrolidinone). tert-Butyl substituent. 4-Chlorophenyl and 4-methoxybenzamide groups.
- Spectral Data :
- FTIR : Amide NH (3223 cm⁻¹), C=O (1648 cm⁻¹).
- ¹H NMR : Methoxy protons at δ 2.8 ppm, tert-butyl protons at δ 1.24 ppm.
- Biological Activity : Demonstrated antimicrobial and antitubercular activity , likely due to the pyrazole ring’s ability to interact with microbial targets.
- Comparison: The pyrazole ring enhances metabolic stability compared to pyrrolidinone.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Molecular Weight : 589.1 g/mol.
- Key Functional Groups: Pyrazolo[3,4-d]pyrimidine core. Fluorinated chromenone and sulfonamide groups.
- Synthetic Route : Prepared via Suzuki-Miyaura coupling (boronic acid and Pd catalyst).
- Comparison: The fluorinated chromenone moiety introduces strong electron-withdrawing effects, altering electronic distribution compared to the target compound.
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Molecular Weight : 462.97 g/mol (C₂₁H₁₉ClN₂O₄S₂).
- Key Functional Groups: Thiazolidinone ring with thioxo group. Chlorophenyl and 3-methoxy-4-propoxyphenyl substituents.
- Comparison: The thiazolidinone core introduces sulfur atoms, which may influence redox properties or metal coordination. The propoxy group increases steric bulk compared to the methoxy group in the target compound.
Sibutramine-Related Compounds (e.g., USP Sibutramine Related Compound C RS)
- Example Structure : N-{1-[1-(4-Chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride.
- Key Features :
- Cyclobutyl and dimethylamine substituents.
- The dimethylamine group enhances basicity, contrasting with the neutral benzamide in the target compound.
Structural and Functional Analysis
Impact of Core Heterocycles
- Pyrrolidinone (Target Compound): Conformationally restricted, polar due to the carbonyl group.
- Pyrazole (Compound 2.1) : Aromatic, planar, and metabolically stable.
- Thiazolidinone (Compound 2.3): Sulfur-containing, redox-active.
Substituent Effects
- Chlorophenyl Group : Enhances lipophilicity and π-π stacking interactions in all compounds.
- Methoxy vs. Propoxy Groups : Methoxy (target) offers moderate polarity, while propoxy (Compound 2.3) increases steric hindrance.
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.9 g/mol. The compound features several functional groups, including a pyrrolidinone, methoxy group, and chlorophenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.9 g/mol |
| Functional Groups | Pyrrolidinone, Methoxy, Chlorophenyl |
Antiviral Activity
Research indicates that derivatives of N-phenylbenzamide, which include the target compound, exhibit broad-spectrum antiviral effects. For instance, studies have shown that these compounds can inhibit the replication of various viruses such as HIV-1 and Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), an enzyme that plays a critical role in antiviral defense mechanisms .
In vitro studies have demonstrated that this compound shows promising anti-HBV activity. The compound was tested in HepG2.2.15 cells and exhibited significant inhibition against both wild-type and drug-resistant strains of HBV .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In various studies, similar benzamide derivatives have shown effectiveness in reducing inflammation markers in cellular models. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Antibacterial Activity
Preliminary antibacterial screening has revealed that related compounds exhibit moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship suggests that the presence of the chlorophenyl group enhances antibacterial efficacy .
Case Studies
Case Study 1: Antiviral Efficacy
In a study published in 2020, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was synthesized and evaluated for its anti-HBV activity. The results indicated that the compound significantly increased A3G levels in treated cells, leading to reduced viral replication rates .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of similar compounds showed that they could inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition correlates with reduced levels of inflammatory mediators in vitro .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or inflammatory processes.
- Receptor Modulation : It could modulate receptor activities related to immune responses or cell signaling pathways.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide?
- Methodology : Use a stepwise approach: (i) Synthesize intermediates like 4-methoxybenzoyl chloride and 1-(4-chlorophenyl)pyrrolidin-3-amine under controlled conditions (e.g., anhydrous solvents, inert atmosphere). (ii) Employ coupling agents such as DCC or EDC for amide bond formation, monitored by TLC or HPLC for reaction completion . (iii) Optimize reaction temperature (e.g., 65°C in DMF) and stoichiometry (e.g., 1.1:1 molar ratio of acyl chloride to amine) to improve yield .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structural integrity?
- Methodology :
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring proper handling of twinning or high-resolution data .
- NMR spectroscopy : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm regiochemistry and substituent orientation .
- Mass spectrometry : Validate molecular weight via HRMS (ESI-TOF) with <2 ppm error .
Q. How can fluorescence spectroscopy be utilized to study the compound’s photophysical properties?
- Methodology :
- Prepare solutions in solvents of varying polarity (e.g., DMSO, ethanol) and measure emission spectra at λex = 280 nm.
- Analyze Stokes shifts and quantum yields to infer electronic transitions and solvent interactions .
Advanced Research Questions
Q. What computational tools are suitable for analyzing the compound’s electronic structure and reactivity?
- Methodology :
- Use Multiwfn to calculate electron localization function (ELF) and electrostatic potential (ESP) maps. This identifies nucleophilic/electrophilic sites and predicts reactivity .
- Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodology :
- Refine single-crystal data with SHELXL, applying restraints for disordered moieties (e.g., 4-chlorophenyl group).
- Compare torsion angles and packing interactions across polymorphs to identify dominant conformers .
Q. What strategies address contradictions in bioactivity data across different assay systems?
- Methodology :
- Standardize assays by controlling variables (e.g., cell line viability, incubation time).
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to validate target engagement .
Q. How can molecular docking predict the compound’s interaction with bacterial targets like acps-pptase?
- Methodology :
- Prepare the protein structure (PDB: 1JI) by removing water molecules and adding hydrogens.
- Dock the compound using AutoDock Vina with flexible residues (e.g., catalytic site Lys152). Analyze binding poses for hydrogen bonds with Glu89 and hydrophobic interactions with Phe121 .
Q. What in silico methods predict metabolic stability and metabolite formation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
